Lopinavir Impurity S
Overview
Description
Synthesis Analysis
The synthesis of Lopinavir Impurity S involves several chemical reactions, including condensation, cyclization, and oxidation . It is typically synthesized through a multistep process .Molecular Structure Analysis
Lopinavir Impurity S is a complex organic compound that contains several functional groups, including a sulfonamide group, an amide group, and an aromatic ring . Further structural analysis can be performed using techniques such as LC-MS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Lopinavir Impurity S are complex and involve multiple steps . The process includes the formation of several related substances, which are identified and monitored during the manufacturing process .Physical And Chemical Properties Analysis
Lopinavir Impurity S is a white to off-white colored powder that is soluble in organic solvents . It has a molecular weight of 656.88 g/mol and a melting point range of 152-155°C . It is stable under normal storage conditions .Future research could focus on further understanding the synthesis process, characterizing the impurities, and developing easier and faster analytical methods for impurity assessment .
Scientific Research Applications
Analytical Methodologies and Impurity Profiling
Lopinavir, combined with ritonavir, is primarily used against HIV infection. Recent studies have focused on developing analytical methodologies for determining the impurity profile of Lopinavir and Ritonavir. These methodologies include High-Performance Liquid Chromatography (HPLC) tandem-mass spectrometry for high sensitivity in biological matrices like human plasma and serum. The importance of establishing a comprehensive impurity profile for the combined formulation of lopinavir and ritonavir has been emphasized due to the large number of impurities reported. Developing faster and easier methods for impurity assessment remains a research priority (Velozo et al., 2021).
Pharmacokinetic Studies
Pharmacokinetic studies have also been prominent in the research on Lopinavir. These studies explore the variability in Lopinavir plasma concentrations among different patients, considering factors like body weight and demographic characteristics (van der Leur et al., 2006). Another study developed a population pharmacokinetic model for Lopinavir and Ritonavir, highlighting the significance of patient characteristics in influencing drug concentration variability (Moltó et al., 2008).
Novel Drug Delivery Systems
Research has also been directed towards developing novel drug delivery systems. For example, nanostructured lipidic carriers of Lopinavir have been formulated for brain targeting to reduce HIV-associated neurocognitive disorder. These nanoformulations, evaluated in vitro and in vivo, have shown significant improvement in cytotoxicity, drug uptake, and brain biodistribution potential, suggesting their effectiveness in reducing viral load in the brain (Garg et al., 2019).
COVID-19 Treatment Trials
During the COVID-19 pandemic, Lopinavir/Ritonavir has been investigated for its potential use against SARS-CoV-2. Several trials and studies have been conducted to assess its effectiveness in COVID-19 patients. These include randomized trials comparing Lopinavir-Ritonavir with other treatments and studying its effect on clinical outcomes in hospitalized COVID-19 patients (Horby et al., 2020), (Cao et al., 2020).
Metabolic and Disposition Studies
Studies have also been conducted to understand the metabolism and disposition of Lopinavir in human and animal models. This research focuses on examining plasma protein binding, tissue distribution, and the metabolic pathways of Lopinavir, especially in combination with Ritonavir (Kumar et al., 2004).
properties
IUPAC Name |
[(2R,3S,5R)-2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-5-[[(2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoyl]amino]-1,6-diphenylhexan-3-yl] 2-(2,6-dimethylphenoxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H58N4O7/c1-31(2)43(51-25-15-24-48-47(51)55)46(54)49-38(26-36-20-9-7-10-21-36)28-40(58-42(53)30-57-45-34(5)18-14-19-35(45)6)39(27-37-22-11-8-12-23-37)50-41(52)29-56-44-32(3)16-13-17-33(44)4/h7-14,16-23,31,38-40,43H,15,24-30H2,1-6H3,(H,48,55)(H,49,54)(H,50,52)/t38-,39-,40+,43+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRUDDIFBLTZDO-NEKFYJMDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)OC(=O)COC5=C(C=CC=C5C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N[C@H](CC2=CC=CC=C2)[C@H](C[C@@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCCNC4=O)OC(=O)COC5=C(C=CC=C5C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H58N4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
791.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lopinavir Impurity S |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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